molecular formula C18H22O4 B14203684 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-31-7

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione

Cat. No.: B14203684
CAS No.: 918413-31-7
M. Wt: 302.4 g/mol
InChI Key: AYZBAWALPLUHTG-UHFFFAOYSA-N
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Description

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound with a unique structure characterized by two cyclohexyl groups attached to a furofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with a suitable diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its specific cyclohexyl substitutions, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific steric and electronic characteristics .

Properties

CAS No.

918413-31-7

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1,4-dicyclohexylfuro[3,4-c]furan-3,6-dione

InChI

InChI=1S/C18H22O4/c19-17-13-14(16(22-17)12-9-5-2-6-10-12)18(20)21-15(13)11-7-3-1-4-8-11/h11-12H,1-10H2

InChI Key

AYZBAWALPLUHTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C(=C(OC3=O)C4CCCCC4)C(=O)O2

Origin of Product

United States

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